Felinine

Catalog No.
S527842
CAS No.
471-09-0
M.F
C8H17NO3S
M. Wt
207.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Felinine

CAS Number

471-09-0

Product Name

Felinine

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

IFERABFGYYJODC-LURJTMIESA-N

SMILES

CC(C)(CCO)SCC(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid, felinine, N-acetylfelinine

Canonical SMILES

CC(C)(CCO)SCC(C(=O)O)N

Isomeric SMILES

CC(C)(CCO)SC[C@@H](C(=O)O)N

The exact mass of the compound Felinine is 207.0929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of L-cysteine thioether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Felinine is a specialized, sulfur-containing branched-chain amino acid primarily identified as a species-specific metabolite in felines. Commercially, it serves as a critical analytical standard for veterinary diagnostics, a specific enzymatic product for cauxin carboxylesterase assays, and a stable precursor to the volatile semiochemical 3-mercapto-3-methylbutan-1-ol (MMB). Unlike standard amino acids, Felinine features a 3-hydroxy-3-methylbutyl thioether side chain, making it highly specific for targeted LC-MS/MS biomarker quantification and controlled-release flavor and fragrance (F&F) applications. Its procurement is driven by its room-temperature stability in biological matrices and its irreplaceable role in calibrating assays for feline renal function and behavioral attractants [1].

Substituting Felinine with generic sulfur-containing amino acids (like cysteine or methionine) or direct volatile odorants (like MMB) fundamentally compromises assay specificity and formulation longevity. In veterinary diagnostics, standard renal markers (e.g., creatinine) or generic protein biomarkers fail to provide the early-stage tubulointerstitial nephritis detection enabled by the specific Felinine-to-MBG metabolic ratio[1]. Furthermore, in behavioral or F&F applications, replacing Felinine with its downstream product, MMB, shifts the material profile from a stable, water-soluble, slow-release precursor to a highly volatile, rapidly dissipating compound, eliminating the sustained-release kinetics required for effective long-term attractant formulations[2].

Diagnostic Analyte Stability and Cold-Chain Independence

In the development of diagnostic assays for feline renal disease, analyte stability is a critical procurement factor. Studies demonstrate that Felinine remains highly stable at room temperature for extended periods, unlike traditional protein-based early renal biomarkers such as liver-type fatty acid-binding protein (L-FABP) or cauxin, which are susceptible to rapid proteolytic degradation ex vivo[1]. This stability allows diagnostic developers to utilize Felinine as a reliable LC-MS/MS calibration standard without the stringent cold-chain logistics required for protein biomarkers.

Evidence DimensionRoom temperature stability in biological matrices
Target Compound DataFelinine (Stable for extended periods at room temperature without degradation)
Comparator Or BaselineProtein biomarkers e.g., L-FABP / Cauxin (Require strict cold-chain storage to prevent rapid degradation)
Quantified DifferenceElimination of cold-chain dependency for sample handling and standard storage
ConditionsEx vivo urine and serum diagnostic sample storage

Procuring Felinine enables the development of robust, room-temperature-stable diagnostic kits, significantly reducing logistical costs compared to protein-based biomarker assays.

Enzymatic Specificity for Cauxin Carboxylesterase Assays

Felinine is the physiological product of the hydrolysis of 3-methylbutanol-cysteinylglycine (3-MBCG) by the enzyme cauxin (carboxylesterase 5A). Kinetic analyses reveal that cauxin demonstrates high catalytic efficiency for 3-MBCG while exhibiting limited hydrolytic activity toward generic dipeptide substrates [1]. Consequently, quantifying Felinine production provides a direct, interference-free readout of cauxin activity in complex matrices, a specificity level unattainable with generic esterase substrates.

Evidence DimensionEnzymatic hydrolytic specificity and product generation
Target Compound DataFelinine (Primary specific product of cauxin-mediated 3-MBCG hydrolysis)
Comparator Or BaselineGeneric dipeptides / standard esterase substrates (Exhibit limited to no specific hydrolytic turnover by cauxin)
Quantified DifferenceHighly specific substrate-product pairing exclusive to cauxin activity
ConditionsIn vitro enzyme kinetic assays and ex vivo urine analysis

For researchers developing specific cauxin activity assays or biosensors, Felinine is the required analytical standard for accurate product quantification.

Controlled-Release Kinetics for Semiochemical Formulations

In behavioral attractant and specialized fragrance formulations, the volatility of the active compound dictates product lifespan. While the downstream odorant 3-mercapto-3-methylbutan-1-ol (MMB) is highly volatile and dissipates rapidly, its precursor, Felinine, is a stable, non-volatile amino acid [1]. Felinine undergoes slow degradation to release MMB over time. This controlled-release mechanism makes Felinine vastly superior to direct MMB application for formulations requiring sustained odorant emission, preventing the rapid flash-off associated with free thiols.

Evidence DimensionVolatility and emission kinetics
Target Compound DataFelinine (Non-volatile, slow-release precursor)
Comparator Or BaselineMMB (Highly volatile, rapid evaporative loss)
Quantified DifferenceSustained semiochemical release vs. immediate dissipation
ConditionsAmbient environmental exposure in attractant/fragrance matrices

Formulators must procure Felinine rather than MMB to achieve long-lasting, controlled-release profiles in commercial attractants and behavioral research tools.

Quantitative Differentiation in Early Renal Disease Detection

Felinine serves as a highly sensitive, quantitative biomarker for early feline tubulointerstitial nephritis. Clinical metabolic profiling demonstrates that normal cats maintain a Felinine-to-MBG (3-methylbutanol-glutathione) ratio greater than 1 [1]. In contrast, as renal disease progresses to moderate and severe stages, this ratio drops significantly below 1 due to impaired proximal tubular enzyme activity. This specific ratiometric shift provides an earlier diagnostic window than generic renal markers like creatinine or blood urea nitrogen (BUN), which only elevate significantly after substantial loss of kidney function.

Evidence DimensionDiagnostic sensitivity for early renal dysfunction
Target Compound DataFelinine-to-MBG ratio (Shifts from >1 to <1 tracking mild to severe disease progression)
Comparator Or BaselineGeneric markers e.g., Creatinine/BUN (Only indicate late-stage severe renal failure)
Quantified DifferenceEarly-stage vs. late-stage disease detection capability
ConditionsLC-MS/MS quantification in feline clinical urine samples

Diagnostic laboratories must procure high-purity Felinine to establish accurate calibration curves for advanced, early-detection renal biomarker panels.

Veterinary Diagnostic Kit Calibration

Utilizing Felinine as a primary LC-MS/MS analytical standard for the quantification of the Felinine-to-MBG ratio, enabling the early detection of feline tubulointerstitial nephritis without the cold-chain requirements of protein biomarkers [1].

Controlled-Release Attractant Formulation

Incorporating Felinine into behavioral research tools, baits, or specialized pet products to act as a stable, slow-release precursor for the MMB semiochemical, ensuring prolonged efficacy compared to volatile free thiols [2].

Cauxin Carboxylesterase Activity Assays

Employing Felinine as the definitive product standard in in vitro enzymatic assays to measure the specific hydrolytic activity and kinetics of cauxin, avoiding the cross-reactivity seen with generic esterase substrates[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.4

Exact Mass

207.0929

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8V49J0ABL5

Other CAS

471-09-0

Wikipedia

Felinine

Dates

Last modified: 08-15-2023
1: Miyazaki M, Miyazaki T, Nishimura T, Hojo W, Yamashita T. The Chemical Basis of Species, Sex, and Individual Recognition Using Feces in the Domestic Cat. J Chem Ecol. 2018 Apr;44(4):364-373. doi: 10.1007/s10886-018-0951-3. Epub 2018 Apr 10. PubMed PMID: 29637491.
2: Futsuta A, Hojo W, Miyazaki T, Yamashita T, Miyazaki M. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:94-99. doi: 10.1016/j.jchromb.2017.11.006. Epub 2017 Nov 6. PubMed PMID: 29145026.
3: Allaway D, Gilham MS, Colyer A, Jönsson TJ, Swanson KS, Morris PJ. Metabolic Profiling Reveals Effects of Age, Sexual Development and Neutering in Plasma of Young Male Cats. PLoS One. 2016 Dec 12;11(12):e0168144. doi: 10.1371/journal.pone.0168144. eCollection 2016. PubMed PMID: 27942045; PubMed Central PMCID: PMC5152928.
4: Cibaka ML, Gros J, Nizet S, Collin S. Quantitation of selected terpenoids and mercaptans in the dual-purpose hop varieties Amarillo, Citra, Hallertau Blanc, Mosaic, and Sorachi Ace. J Agric Food Chem. 2015 Mar 25;63(11):3022-30. doi: 10.1021/jf5058556. Epub 2015 Mar 17. PubMed PMID: 25780945.
5: Barry KA, Hernot DC, Van Loo J, Fahey GC Jr, de Godoy MR. Fructan supplementation of senior cats affects stool metabolite concentrations and fecal microbiota concentrations, but not nitrogen partitioning in excreta. J Anim Sci. 2014 Nov;92(11):4964-71. doi: 10.2527/jas.2013-7510. PubMed PMID: 25349345.
6: Voznessenskaya VV. Influence of Cat Odor on Reproductive Behavior and Physiology in the House Mouse: (Mus Musculus). In: Mucignat-Caretta C, editor. Neurobiology of Chemical Communication. Boca Raton (FL): CRC Press/Taylor & Francis; 2014. Chapter 14. PubMed PMID: 24830030.
7: Voznessenskaya VV, Malanina TV. Effect of chemical signals from a predator (Felis catus) on the reproduction of Mus musculus. Dokl Biol Sci. 2013 Nov;453:362-4. doi: 10.1134/S0012496613060057. Epub 2014 Jan 3. PubMed PMID: 24385171.
8: Hagen-Plantinga EA, Bosch G, Hendriks WH. Felinine excretion in domestic cat breeds: a preliminary investigation. J Anim Physiol Anim Nutr (Berl). 2014 Jun;98(3):491-6. doi: 10.1111/jpn.12097. Epub 2013 Jul 2. PubMed PMID: 23819478.
9: Flegr J, Lenochová P, Hodný Z, Vondrová M. Fatal attraction phenomenon in humans: cat odour attractiveness increased for toxoplasma-infected men while decreased for infected women. PLoS Negl Trop Dis. 2011 Nov;5(11):e1389. doi: 10.1371/journal.pntd.0001389. Epub 2011 Nov 8. PubMed PMID: 22087345; PubMed Central PMCID: PMC3210761.
10: Li G, Janecka JE, Murphy WJ. Accelerated evolution of CES7, a gene encoding a novel major urinary protein in the cat family. Mol Biol Evol. 2011 Feb;28(2):911-20. doi: 10.1093/molbev/msq281. Epub 2010 Oct 21. PubMed PMID: 20966115.
11: Rezzi S, Vera FA, Martin FP, Wang S, Lawler D, Kochhar S. Automated SPE-RP-HPLC fractionation of biofluids combined to off-line NMR spectroscopy for biomarker identification in metabonomics. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Aug 15;871(2):271-8. doi: 10.1016/j.jchromb.2008.04.001. Epub 2008 Apr 8. PubMed PMID: 18439883.
12: Hendriks WH, Rutherfurd-Markwick KJ, Weidgraaf K, Hugh Morton R, Rogers QR. Urinary felinine excretion in intact male cats is increased by dietary cystine. Br J Nutr. 2008 Oct;100(4):801-9. doi: 10.1017/S0007114508945165. Epub 2008 Mar 17. PubMed PMID: 18341755.
13: Hendriks WH, Rutherfurd-Markwick KJ, Weidgraaf K, Ugarte C, Rogers QR. Testosterone increases urinary free felinine, N-acetylfelinine and methylbutanolglutathione excretion in cats (Felis catus). J Anim Physiol Anim Nutr (Berl). 2008 Feb;92(1):53-62. doi: 10.1111/j.1439-0396.2007.00710.x. PubMed PMID: 18184380.
14: Matsumoto K, Funaba M. Factors affecting struvite (MgNH4PO4.6H2O) crystallization in feline urine. Biochim Biophys Acta. 2008 Feb;1780(2):233-9. Epub 2007 Sep 29. PubMed PMID: 17976920.
15: Dieterle F, Schlotterbeck G, Binder M, Ross A, Suter L, Senn H. Application of metabonomics in a comparative profiling study reveals N-acetylfelinine excretion as a biomarker for inhibition of the farnesyl pathway by bisphosphonates. Chem Res Toxicol. 2007 Sep;20(9):1291-9. Epub 2007 Aug 4. PubMed PMID: 17676813.
16: Miyazaki M, Yamashita T, Suzuki Y, Saito Y, Soeta S, Taira H, Suzuki A. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chem Biol. 2006 Oct;13(10):1071-9. PubMed PMID: 17052611.
17: Rutherfurd SM, Kitson TM, Woolhouse AD, McGrath MC, Hendriks WH. Felinine stability in the presence of selected urine compounds. Amino Acids. 2007 Feb;32(2):235-42. Epub 2006 Jul 31. PubMed PMID: 16868647.
18: Hendriks WH, Harding DR, Rutherfurd-Markwick KJ. Isolation and characterisation of renal metabolites of gamma-glutamylfelinylglycine in the urine of the domestic cat (Felis catus). Comp Biochem Physiol B Biochem Mol Biol. 2004 Oct;139(2):245-51. PubMed PMID: 15465671.
19: Rutherfurd SM, Zhang F, Harding DR, Woolhouse AD, Hendriks WH. Use of capillary (zone) electrophoresis for determining felinine and it's application to investigate the stability of felinine. Amino Acids. 2004 Aug;27(1):49-55. Epub 2004 Jun 4. PubMed PMID: 15309571.
20: Hendriks WH, Vather R, Rutherfurd SM, Weidgraaf K, Rutherfurd-Markwick KJ. Urinary isovalthine excretion in adult cats is not gender dependent or increased by oral leucine supplementation. J Nutr. 2004 Aug;134(8 Suppl):2114S-2116S. doi: 10.1093/jn/134.8.2114S. PubMed PMID: 15284413.

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